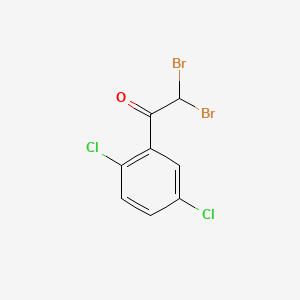
2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2Cl2O It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions, and the ethanone moiety is substituted with two bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone typically involves the bromination of 1-(2,5-dichlorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(2,5-dichlorophenyl)ethanol.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products like 2-azido-1-(2,5-dichlorophenyl)ethanone.
Reduction: 1-(2,5-dichlorophenyl)ethanol.
Oxidation: 2,5-dichlorobenzoic acid.
Scientific Research Applications
2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone involves its interaction with various molecular targets. The bromine atoms make it a good electrophile, allowing it to react with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone
- 2,2-Dibromo-1-(2-chlorophenyl)ethanone
- 2,2,4′-Tribromoacetophenone
Uniqueness
2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C8H4Br2Cl2O |
|---|---|
Molecular Weight |
346.83 g/mol |
IUPAC Name |
2,2-dibromo-1-(2,5-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2Cl2O/c9-8(10)7(13)5-3-4(11)1-2-6(5)12/h1-3,8H |
InChI Key |
GGNYBMWZFBIRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















